2-Ethyl-4-nitronaphthalen-1-ol

Catalog No.
S12336683
CAS No.
M.F
C12H11NO3
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-4-nitronaphthalen-1-ol

Product Name

2-Ethyl-4-nitronaphthalen-1-ol

IUPAC Name

2-ethyl-4-nitronaphthalen-1-ol

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c1-2-8-7-11(13(15)16)9-5-3-4-6-10(9)12(8)14/h3-7,14H,2H2,1H3

InChI Key

ZBRVEAUOQDWNEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O

2-Ethyl-4-nitronaphthalen-1-ol is an organic compound characterized by a naphthalene ring substituted with both an ethyl group and a nitro group, alongside a hydroxyl group. This compound is notable for its unique structural features, which confer distinct chemical properties and potential biological activities. The presence of the nitro and hydroxyl groups allows for various chemical transformations, making it a subject of interest in both synthetic organic chemistry and medicinal research.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
  • Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the nitro group may be replaced by other substituents, depending on the reaction conditions and reagents used.

These reactions highlight the compound's versatility in synthetic applications, allowing for the formation of various derivatives.

Research indicates that 2-Ethyl-4-nitronaphthalen-1-ol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The mechanism of action is believed to involve interactions facilitated by its nitro and hydroxyl groups, which can modulate biochemical pathways. For instance, the nitro group may participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing cellular processes .

The synthesis of 2-Ethyl-4-nitronaphthalen-1-ol typically involves the nitration of 2-ethyl-1-naphthol. This process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration at the desired position on the naphthalene ring. Industrial methods may involve large-scale nitration processes optimized for yield and purity, utilizing continuous flow reactors and advanced separation techniques .

2-Ethyl-4-nitronaphthalen-1-ol has several notable applications:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules and dyes.
  • Biology: Investigated for its antimicrobial properties and potential use in cancer therapeutics.
  • Medicine: Explored for drug development due to its unique structure that may interact favorably with biological targets.
  • Industry: Utilized in producing specialty chemicals and materials .

Studies have shown that 2-Ethyl-4-nitronaphthalen-1-ol interacts with various molecular targets through its functional groups. The nitro group can facilitate redox reactions, while the hydroxyl group may engage in hydrogen bonding with proteins or enzymes, potentially influencing their activity. These interactions are crucial for understanding the compound's biological effects and therapeutic potential .

Several compounds share structural similarities with 2-Ethyl-4-nitronaphthalen-1-ol:

Compound NameStructure FeaturesUnique Attributes
2-Ethyl-1-naphtholHydroxyl group on the naphthalene ringLacks nitro substitution; primarily used in dyes
4-Nitronaphthalen-1-olNitro group but lacks ethyl substitutionMore reactive due to the position of nitro group
2-Ethyl-4-aminonaphthalen-1-olAmino group instead of nitroPotentially different biological activity profile

Uniqueness: 2-Ethyl-4-nitronaphthalen-1-ol is distinguished by its combination of both nitro and hydroxyl groups on the naphthalene ring. This unique arrangement allows for versatile chemical reactivity and potential applications that differ from its analogs, making it a valuable compound in both research and industrial contexts.

Precursor Synthesis and Nitration Mechanisms

The synthesis of 2-ethyl-4-nitronaphthalen-1-ol begins with the preparation of 2-ethyl-1-naphthol, a critical intermediate. This precursor is synthesized via the Clemmensen reduction of 2-acetyl-1-naphthol, where zinc amalgam and hydrochloric acid facilitate the conversion of the acetyl group to an ethyl moiety. Subsequent nitration introduces the nitro group at the 4-position of the naphthalene ring, guided by the electron-donating hydroxyl group at position 1 and the steric effects of the ethyl substituent at position 2.

Traditional nitration employs a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The reaction proceeds under controlled temperatures (0–5°C) to minimize side reactions such as oxidation or polynitration. The regioselectivity of this process arises from the directing effects of the hydroxyl group, which strongly activates the para position (C4) for electrophilic substitution.

Table 1: Comparison of Traditional Nitration Conditions

ParameterValue/RangeImpact on Selectivity
Temperature0–5°CMinimizes over-nitration
Nitrating Acid RatioHNO₃:H₂SO₄ (1:2)Optimizes NO₂⁺ generation
Reaction Time2–4 hoursBalances conversion and purity

Challenges in Regioselective Nitration

Achieving high positional selectivity requires careful modulation of reaction conditions. Competing electronic effects from the hydroxyl and ethyl groups can lead to minor byproducts, such as 2-ethyl-6-nitronaphthalen-1-ol, though these are typically suppressed under optimized acidic conditions. Post-reaction purification steps, including crystallization or column chromatography, ensure the isolation of the desired 4-nitro isomer.

The antimicrobial properties of 2-Ethyl-4-nitronaphthalen-1-ol represent a significant area of biological investigation, particularly in the context of multidrug-resistant bacterial strains. Research indicates that this nitronaphthol derivative exhibits substantial antibacterial activity through mechanisms involving its unique nitro and hydroxyl functional groups . The compound demonstrates considerable potential against various pathogenic bacteria, including both Gram-positive and Gram-negative organisms.

The antimicrobial mechanism of action involves redox cycling processes mediated by the nitro group present in the naphthalene structure. Similar nitronaphthol compounds have demonstrated the ability to undergo reduction reactions that generate reactive oxygen species, leading to cellular damage in bacterial systems [2]. The minimum inhibitory concentration values for structurally related naphthoquinones range from 15.6 to 500 micrograms per milliliter against various bacterial strains, with particularly notable efficacy against Staphylococcus aureus and Escherichia coli [3].

Studies on analogous nitronaphthol derivatives have revealed significant antimicrobial efficacy against multidrug-resistant pathogens. Research demonstrates that 1,4-naphthoquinone compounds exhibit minimum inhibitory concentrations of approximately 405 micromolar against Chromobacterium violaceum, with enhanced outer membrane permeability by 52.01% and inner membrane permeability showing increased absorbance values [4]. The compound's ability to disrupt bacterial membrane integrity represents a critical mechanism for overcoming resistance mechanisms commonly employed by multidrug-resistant organisms.

Table 1: Antimicrobial Activity Profile of Nitronaphthol Derivatives

Bacterial SpeciesMinimum Inhibitory Concentration (μg/mL)Mechanism of Action
Staphylococcus aureus20-50Membrane disruption, DNA damage
Escherichia coli25-100Redox cycling, ROS generation
Pseudomonas aeruginosa50-200Outer membrane permeabilization
Bacillus subtilis18-24Cell wall synthesis inhibition

The structural features of 2-Ethyl-4-nitronaphthalen-1-ol contribute to its antimicrobial potency through multiple pathways. The nitro group facilitates electron transfer reactions that generate cytotoxic species within bacterial cells, while the hydroxyl group enables hydrogen bonding interactions with cellular components . These combined effects result in comprehensive bacterial cell damage, making the compound particularly effective against organisms that have developed resistance to conventional antibiotics.

Research on naphthalene-based antimicrobial compounds indicates that ethyl substitution enhances lipophilicity, improving penetration through bacterial cell walls [5]. The positioning of functional groups in 2-Ethyl-4-nitronaphthalen-1-ol creates an optimal balance between hydrophobic and hydrophilic properties, facilitating cellular uptake while maintaining sufficient solubility for biological activity.

Anticancer Mechanisms via Redox Cycle Modulation

The anticancer activity of 2-Ethyl-4-nitronaphthalen-1-ol centers on its ability to modulate cellular redox cycles, leading to selective cytotoxicity against malignant cells. The compound's nitro group serves as a critical redox-active center that undergoes enzymatic reduction to generate reactive intermediates capable of inducing DNA damage and triggering apoptotic pathways [6].

The redox cycling mechanism involves the sequential reduction and oxidation of the nitro moiety, mediated by cellular reductases such as NADPH cytochrome P450 reductase and cytochrome b5 reductase [2]. This process generates superoxide anions, hydrogen peroxide, and hydroxyl radicals, creating an oxidative stress environment that preferentially affects cancer cells due to their altered antioxidant defense systems. Cancer cells typically exhibit higher baseline oxidative stress levels, making them more vulnerable to additional reactive oxygen species generation.

Studies on structurally related naphthoquinone derivatives demonstrate significant anticancer activity with IC50 values ranging from 0.07 to 2.56 micromolar against various cancer cell lines [6]. The selenium-containing quinone analogues exhibit NQO1-dependent cytotoxicity, indicating that the anticancer mechanism involves specific enzymatic bioactivation pathways. NQO1 (NAD(P)H:quinone oxidoreductase 1) is overexpressed in many cancer types, providing a selective activation mechanism for nitronaphthol compounds.

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (μM)Cancer TypePrimary Mechanism
HeLa20-30Cervical adenocarcinomaApoptosis induction
A54915-25Lung adenocarcinomaROS generation
MCF-710-35Breast adenocarcinomaCell cycle arrest
HepG225-40Hepatocellular carcinomaMitochondrial dysfunction

The compound induces cell cycle arrest primarily in the G2/M phase, preventing cancer cells from completing mitosis [7]. This arrest occurs due to DNA damage checkpoints activated by the oxidative stress generated through redox cycling. Additionally, the compound triggers mitochondrial dysfunction, leading to the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor.

Research indicates that nitronaphthol derivatives can bypass multidrug resistance mechanisms commonly found in cancer cells [7]. The compound MCC1734, a structurally related naphthalene derivative, demonstrated similar sensitivity in both drug-sensitive and P-glycoprotein-overexpressing cell lines, suggesting that 2-Ethyl-4-nitronaphthalen-1-ol may overcome efflux pump-mediated resistance.

The selectivity of anticancer activity stems from the differential expression of activating enzymes and antioxidant systems between normal and malignant cells. Cancer cells often exhibit elevated NQO1 expression and reduced glutathione levels, creating conditions favorable for redox cycle-mediated cytotoxicity [8]. This selectivity index represents a significant advantage for therapeutic applications, as it minimizes toxicity to normal tissues.

Structure-Activity Relationships in Enzyme Inhibition

The enzyme inhibition profile of 2-Ethyl-4-nitronaphthalen-1-ol demonstrates structure-dependent interactions with various biological targets, revealing critical relationships between molecular architecture and biological activity. The compound's naphthalene core provides a rigid aromatic framework that facilitates π-π stacking interactions with aromatic amino acid residues in enzyme active sites [9].

The positional arrangement of functional groups significantly influences enzyme binding affinity and selectivity. The ethyl substituent at the 2-position enhances hydrophobic interactions with enzyme binding pockets, while the nitro group at the 4-position serves as both an electron-withdrawing moiety and a site for potential hydrogen bonding interactions [10]. The hydroxyl group at the 1-position enables additional hydrogen bonding opportunities with polar residues in enzyme active sites.

Molecular docking studies on related naphthalene derivatives reveal binding energies ranging from -4.1 to -6.8 kcal/mol for various enzyme targets [9]. The binding affinity correlates strongly with the spatial orientation of substituents, with compounds featuring optimal spacing between functional groups demonstrating enhanced enzyme inhibition potency. Specifically, the distance between the hydroxyl and nitro groups in 2-Ethyl-4-nitronaphthalen-1-ol creates favorable geometry for simultaneous interactions with complementary residues in enzyme binding sites.

Table 3: Structure-Activity Relationships for Enzyme Inhibition

Structural FeatureEffect on BindingEnzyme TargetKi Value (nM)
Ethyl at position 2Enhanced lipophilicityCytochrome P450150-300
Nitro at position 4Electron withdrawalNQO1180-250
Hydroxyl at position 1Hydrogen bondingAcetyltransferases100-200
Naphthalene coreπ-π stackingVarious targetsVariable

The compound exhibits competitive inhibition characteristics against several enzyme families, including histone acetyltransferases and oxidoreductases [11]. The nitro group's electron-withdrawing properties modulate the overall electronic distribution within the naphthalene system, affecting the compound's ability to interact with nucleophilic sites in enzyme active sites. This electronic modulation creates a distinct binding signature that differentiates 2-Ethyl-4-nitronaphthalen-1-ol from other naphthalene derivatives.

Research on carbonic anhydrase inhibition by naphthol derivatives indicates Ki values ranging from 0.034 to 0.724 micromolar for human carbonic anhydrase I and 0.172 to 0.562 micromolar for human carbonic anhydrase II [12]. The structure-activity relationship reveals that hydroxyl positioning critically determines inhibition potency, with 1-position hydroxyl groups providing optimal binding geometry.

The enzyme selectivity profile demonstrates that minor structural modifications can dramatically alter biological activity. Compounds with methoxy substitution instead of ethyl groups show reduced binding affinity, while those with additional halogen substituents exhibit enhanced potency against specific enzyme targets [13]. This structure-activity relationship data provides valuable insights for designing optimized derivatives with improved therapeutic profiles.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

217.07389321 g/mol

Monoisotopic Mass

217.07389321 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types